Phthalimide
Overview
Description
Phthalimide is an organic compound with the formula C₆H₄(CO)₂NH. It is the imide derivative of phthalic anhydride and appears as a white solid that is slightly soluble in water. This compound is primarily used as a precursor to other organic compounds and serves as a masked source of ammonia .
Mechanism of Action
Target of Action
Phthalimide is an organic compound with the formula C₆H₄(CO)₂NH . It is primarily used as a precursor to other organic compounds, serving as a masked source of ammonia . This compound and its derivatives have been found to target various biochemical processes, particularly those involving amines . In the context of cancer treatment, this compound derivatives have been synthesized to target cancer cells, showing antiproliferative activity against certain cell lines .
Mode of Action
This compound’s mode of action is largely dependent on its role as a precursor to other compounds. For instance, in peptide synthesis, alkyl phthalimides are used to block both hydrogens and avoid racemization of the substrates . In the context of cancer treatment, certain this compound derivatives have been found to induce apoptosis and/or inhibit cell cycle progression .
Biochemical Pathways
This compound affects various biochemical pathways, primarily through its derivatives. For example, in cancer treatment, this compound derivatives have been found to reduce the ability of cancer cells to form new clones, induce cell cycle arrest in the S phase, and trigger necrosis and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives can vary significantly. For instance, a study on phthaloyl glycine derivatives found that minor chemical changes could dramatically affect the compounds’ pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific derivative and its target. For example, certain this compound derivatives have been found to exhibit antiproliferative activity against cancer cells, reducing their ability to form new clones, inducing cell cycle arrest, and triggering necrosis and apoptosis .
Action Environment
The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For instance, the synthesis of this compound involves various chemical reactions that can be affected by factors such as temperature and the presence of other chemicals . Additionally, the effectiveness of this compound derivatives in treating cancer can be influenced by factors such as the specific type of cancer and the patient’s overall health .
Biochemical Analysis
Biochemical Properties
Phthalimide plays a crucial role in various biochemical reactions. It is often used as a protective group for amines in peptide synthesis, where it helps to prevent racemization of the substrates . This compound interacts with enzymes and proteins by forming stable complexes, which can be hydrolyzed under specific conditions to release the free amine. This interaction is essential in the synthesis of peptides and other biomolecules.
Cellular Effects
This compound has been shown to influence cell function in several ways. It can induce apoptosis and necrosis in cancer cells, making it a potential candidate for cancer therapy . This compound-based compounds have been observed to arrest the cell cycle in the S phase, reducing the ability of cancer cells to form new clones . Additionally, this compound derivatives have demonstrated anti-inflammatory and immunomodulatory effects, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to nucleophilic sites on biomolecules, forming stable complexes that inhibit enzyme activity . This compound derivatives have been shown to interact with specific proteins, leading to changes in gene expression and cellular metabolism . These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular processes, including apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit angiogenesis and reduce tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including teratogenicity and organ damage . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels. This compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution within tissues is influenced by its chemical properties, such as solubility and stability. These factors determine its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding these localization mechanisms is essential for optimizing this compound’s therapeutic potential.
Preparation Methods
Phthalimide can be synthesized through several methods:
Heating Phthalic Anhydride with Ammonia: This method involves heating phthalic anhydride with alcoholic ammonia, yielding a 95-97% product.
Treatment with Ammonium Carbonate or Urea: This compound can also be prepared by treating phthalic anhydride with ammonium carbonate or urea.
Ammoxidation of o-Xylene: This industrial method involves the ammoxidation of o-xylene to produce this compound.
Chemical Reactions Analysis
Phthalimide undergoes various chemical reactions:
Deprotonation: This compound is readily deprotonated by bases such as sodium hydroxide, forming the corresponding anion.
Gabriel Synthesis: In this reaction, this compound is converted into its potassium salt by treatment with alcoholic potassium hydroxide.
N-Alkylation: Alkyl halides can be converted to N-alkylthis compound using sodium hydroxide.
Hydrazinolysis: The amine can be liberated from N-alkylthis compound using hydrazine.
Scientific Research Applications
Phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to anthranilic acid, which is a precursor to azo dyes and saccharin.
Biology and Medicine: This compound derivatives have been extensively used in medicinal chemistry due to their anticonvulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities Some derivatives are used to treat conditions such as psoriasis, myeloma, and rheumatoid arthritis.
Industry: Phthalimides are used in the preparation of pesticides, rubber, and dyestuffs.
Comparison with Similar Compounds
Phthalimide can be compared with other similar compounds:
Maleimide: Both this compound and maleimide are imide derivatives, but maleimide is derived from maleic anhydride.
Nathis compound: Nathis compound is similar to this compound but has an additional benzene ring, making it more conjugated and often used in optoelectronic applications.
Thiazolidine Derivatives: These compounds, like this compound, have been studied for their biological activities, particularly in cancer treatment.
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJCHHZQLQNZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Record name | PHTHALIMIDE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
223537-84-6, 1074-82-4 (potassium salt) | |
Record name | 1H-Isoindole-1,3(2H)-dione, homopolymer | |
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Record name | Phthalimide | |
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DSSTOX Substance ID |
DTXSID3026514 | |
Record name | Phthalimide | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phthalimide is a white to light tan powder. Slightly acidic. (NTP, 1992), Dry Powder, White solid; [Hawley] White to light tan solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | PHTHALIMIDE | |
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Record name | 1H-Isoindole-1,3(2H)-dione | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | PHTHALIMIDE | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), FREELY SOL IN AQ ALKALI HYDROXIDES; ALMOST INSOL IN BENZENE, PETROLEUM ETHER; FAIRLY SOL IN BOILING ACETIC ACID; SATURATED AQ SOLN CONTAINS 0.036 G @ 25 °C, 0.07 G @ 40 °C, ABOUT 0.4 G @ BOILING POINT; 100 G OF BOILING ALCOHOL DISSOLVES 5 G PHTHALIMIDE, Water solubility = 360 mg/l | |
Record name | PHTHALIMIDE | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Phthalimide | |
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Color/Form |
MONOCLINIC PRISMS FROM WATER OR BY SUBLIMATION, NEEDLES FROM WATER, PRISMS FROM ACETIC ACID; LEAFLETS (SUBLIMATION), White crystalline leaflets | |
CAS No. |
85-41-6 | |
Record name | PHTHALIMIDE | |
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Record name | Phthalimide | |
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Melting Point |
460 °F (NTP, 1992), 238 °C | |
Record name | PHTHALIMIDE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phthalimide?
A1: this compound has the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound displays characteristic absorption bands in infrared (IR) spectroscopy, including a strong carbonyl (C=O) stretch around 1700-1750 cm-1 and N-H stretch around 3200 cm-1. In proton nuclear magnetic resonance (1H NMR) spectroscopy, this compound exhibits signals for the aromatic protons in the range of 7-8 ppm. [, , , ]
Q3: How does this compound perform under various conditions?
A3: this compound derivatives have been incorporated into polymers like epoxy and epoxy acrylates. [] The specific properties and performance depend on the substituents and the polymer matrix. For instance, this compound groups on the polymer main chain can influence solubility and shear-thinning behavior, while pendent this compound groups may offer better compatibility and thermal/mechanical properties. []
Q4: Can this compound derivatives act as catalysts?
A5: Yes, quaternary phosphonium salt-type triphase catalysts (TPC) based on cross-linked polystyrene microspheres modified with this compound derivatives have been developed. These catalysts effectively facilitated the N-alkylation reaction of this compound with 1-bromobutane in a biphasic system. []
Q5: How does the structure of the this compound-based TPC affect its catalytic activity?
A6: The length of the spacer arm connecting the catalytic group to the microsphere significantly impacts the catalyst's activity. TPCs with longer spacer arms demonstrate higher activity. Additionally, the density of the quaternary phosphonium salt group on the microsphere influences the catalyst's hydrophilic/hydrophobic properties, ultimately affecting its catalytic activity. []
Q6: Has computational chemistry been employed to study this compound derivatives?
A7: Yes, computational techniques like density functional theory (DFT) and ab initio MP2 calculations have been used to study phenyl this compound and its derivatives as corrosion inhibitors. [] These studies provided insights into the geometry, electronic properties, and reactive sites of the inhibitors.
Q7: What is the significance of Monte Carlo simulations in studying this compound derivatives?
A8: Monte Carlo simulations have been employed to simulate the real environment conditions of corrosion inhibition in the solution phase. [] These simulations help understand the interactions between this compound derivatives and metal surfaces, providing valuable insights into their corrosion inhibition mechanisms.
Q8: How do structural modifications in phenylphthalimides impact their biological activity?
A9: Research indicates that the presence and position of substituents on the phenyl ring of phenylphthalimides can significantly influence their biological activity. For instance, potent enhancing activity on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Tumor Necrosis Factor alpha (TNF-α) production by HL-60 cells was observed in phenylphthalimides with medium-sized substituents at the ortho positions of the phenyl group. []
Q9: Can you elaborate on the SAR of this compound derivatives concerning their hypolipidemic activity?
A10: Studies on N-pyridinyl- and N-quinolinyl-ethyl substituted succinimide and this compound derivatives revealed that pyridinyl, quinolinyl, and tetrahydro-2-quinolinyl substitutions enhanced the hypolipidemic activity of the succinimide derivatives. While some N-quinolinylethylthis compound derivatives showed lower activity than this compound in reducing serum cholesterol and triglyceride levels, they significantly increased HDL cholesterol and lowered LDL cholesterol levels. []
Q10: How does the introduction of fluorine atoms affect the activity of phenylthis compound derivatives?
A11: Introducing fluorine atoms into the this compound moiety of phenylphthalimides, specifically at the 4,5,6,7-positions, significantly increased the potency of the compound in enhancing TNF-α production. [] For example, 2-(2,6-diisopropylphenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3-dione exhibited activity at nanomolar concentrations, highlighting the impact of fluorine substitution on biological activity. []
Q11: How does the chemical structure of this compound derivatives relate to their formulation?
A12: The presence of specific functional groups in this compound derivatives dictates their formulation strategies. For instance, the carboxylic acid group in N-(1-carboxymethylmercaptoethyl) this compound allows for esterification with alcohols, providing a way to modify its physicochemical properties. []
Q12: What analytical techniques are commonly employed to characterize this compound derivatives?
A13: A combination of techniques is commonly used to characterize this compound derivatives, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the structure, purity, and other properties of the synthesized compounds. [, , ]
Q13: Are there any specific analytical methods for quantifying this compound derivatives?
A14: High-performance liquid chromatography (HPLC) has been successfully used to determine the content of (S)-(+)-N-(2,3-ethyoxyl propyl) this compound, a key intermediate in the synthesis of the drug Rivaroxaban. [] This method offers high separation efficiency, analysis speed, and detection sensitivity, making it suitable for quality control purposes. []
Q14: What is the significance of validating analytical methods for this compound derivatives?
A15: Method validation ensures the reliability and accuracy of analytical data generated for this compound derivatives. Parameters like accuracy, precision, specificity, and robustness are assessed during validation to ensure the method's suitability for its intended purpose. []
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